
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc is a chemical compound with the molecular formula C19H28O4Zn and a molecular weight of 385.81 g/mol . This compound is known for its unique coordination chemistry, where zinc is coordinated with p-tert-butylbenzoate and 2-ethylhexanoate ligands. It is used in various applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (p-tert-Butylbenzoato)(2-ethylhexanoato)zinc typically involves the reaction of zinc oxide or zinc acetate with p-tert-butylbenzoic acid and 2-ethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The mixture is heated to facilitate the formation of the zinc complex, and the product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production may also involve additional purification steps such as column chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and the corresponding oxidized organic ligands.
Reduction: It can be reduced to form zinc metal and the corresponding reduced organic ligands.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed in anhydrous conditions to prevent the hydrolysis of the reducing agents.
Substitution: Ligand exchange reactions are facilitated by the use of excess ligands and solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Zinc oxide and oxidized organic ligands.
Reduction: Zinc metal and reduced organic ligands.
Substitution: New zinc complexes with substituted ligands.
Aplicaciones Científicas De Investigación
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and esterification reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (p-tert-Butylbenzoato)(2-ethylhexanoato)zinc involves the coordination of zinc with the organic ligands. The zinc center acts as a Lewis acid, facilitating various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc acetate
- Zinc oxide
- Zinc stearate
- Zinc benzoate
Comparison
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to zinc acetate and zinc oxide, it has enhanced solubility in organic solvents and improved stability. Unlike zinc stearate and zinc benzoate, it offers better catalytic activity and reactivity in various chemical reactions .
Propiedades
Número CAS |
85702-51-8 |
|---|---|
Fórmula molecular |
C19H30O4Zn |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
4-tert-butylbenzoic acid;2-ethylhexanoic acid;zinc |
InChI |
InChI=1S/C11H14O2.C8H16O2.Zn/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;1-3-5-6-7(4-2)8(9)10;/h4-7H,1-3H3,(H,12,13);7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
VGTXCUBMMYUQMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



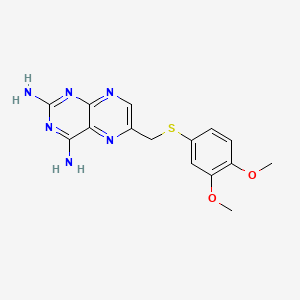



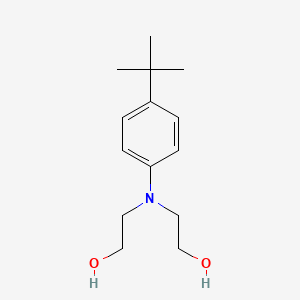
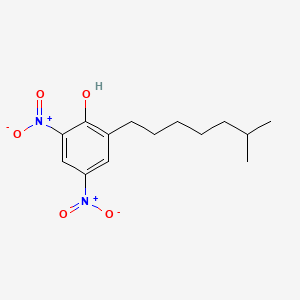
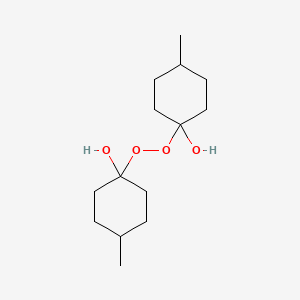

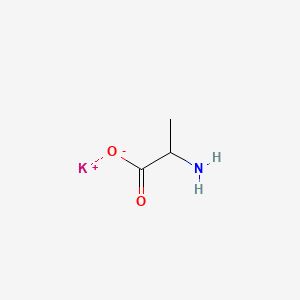
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)



